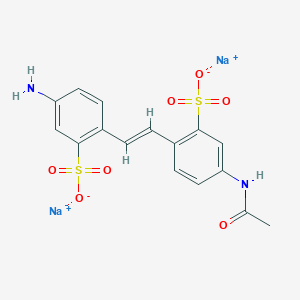
4-Acetamido-4'-aminostilbene-2,2'-disulfonic Acid Disodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetamido-4'-aminostilbene-2,2'-disulfonic Acid Disodium Salt is a chemical compound with the molecular formula C16H14N2O7S2·2Na. It is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by its high solubility in water and its ability to act as a fluorescent whitening agent.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step chemical reaction involving the starting materials such as 4-aminobenzenesulfonic acid and acetamide. The reaction typically involves the following steps:
Nitration: The starting material is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amino group.
Acetylation: The amino group is acetylated to form the acetamide derivative.
Coupling Reaction: The acetylated compound is then coupled with another aromatic compound to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of 4-Acetamido-4'-aminostilbene-2,2'-disulfonic Acid Disodium Salt is carried out in large reactors under controlled conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pH, and reaction time to optimize the production.
Chemical Reactions Analysis
Types of Reactions: The compound undergoes various types of chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce additional functional groups.
Reduction: Reduction reactions are used to convert nitro groups to amino groups.
Substitution: Substitution reactions are employed to replace hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents are iron (Fe) and hydrogen gas (H2).
Substitution: Reagents such as acetic anhydride (CH3CO)2O are used for acetylation reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
Chemistry: The compound is used as a fluorescent whitening agent in the textile and paper industries to enhance the brightness of materials. Biology: In biological research, it is used as a fluorescent probe to study cellular processes and molecular interactions. Medicine: Industry: It is employed in the production of dyes and optical brighteners, improving the appearance of various products.
Mechanism of Action
The compound exerts its effects primarily through its fluorescent properties. When exposed to UV light, it absorbs the energy and re-emits it as visible light, resulting in a brightening effect. The molecular targets and pathways involved include the interaction with specific cellular components and the enhancement of fluorescence in biological samples.
Comparison with Similar Compounds
4,4'-Diamino-2,2'-stilbenedisulfonic Acid: This compound is structurally similar but lacks the acetamide group.
4-Aminobenzenesulfonic Acid: A simpler compound without the stilbene structure.
Uniqueness: 4-Acetamido-4'-aminostilbene-2,2'-disulfonic Acid Disodium Salt is unique due to its combination of the acetamide group and the stilbene structure, which enhances its fluorescent properties and makes it more effective as a whitening agent compared to similar compounds.
Properties
IUPAC Name |
disodium;2-[(E)-2-(4-acetamido-2-sulfonatophenyl)ethenyl]-5-aminobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O7S2.2Na/c1-10(19)18-14-7-5-12(16(9-14)27(23,24)25)3-2-11-4-6-13(17)8-15(11)26(20,21)22;;/h2-9H,17H2,1H3,(H,18,19)(H,20,21,22)(H,23,24,25);;/q;2*+1/p-2/b3-2+;; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TULVWJNDBWGSCZ-WTVBWJGASA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)C=CC2=C(C=C(C=C2)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC(=C(C=C1)/C=C/C2=C(C=C(C=C2)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2Na2O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


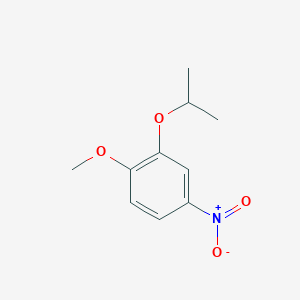
![[amino-(4-methoxyphenyl)methylidene]azanium;chloride](/img/structure/B7825831.png)


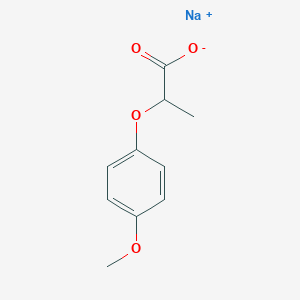

![[(5-ethyl-2-oxoindol-3-yl)amino]thiourea](/img/structure/B7825878.png)
![methyl 3-[5-[(E)-2-[2-hydroxy-6-(trifluoromethyl)pyrimidin-4-yl]ethenyl]furan-2-yl]benzoate](/img/structure/B7825892.png)
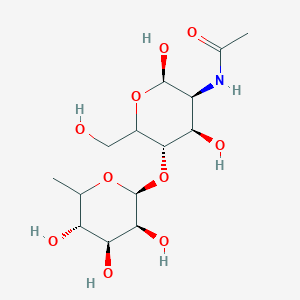
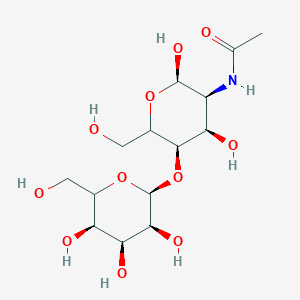

![[(3S,4R,5S,6Z)-5-acetamido-3,4-diacetyloxy-6-(phenylcarbamoyloxyimino)oxan-2-yl]methyl acetate](/img/structure/B7825920.png)
